
2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylchroman-4-one typically involves the cyclization of substituted phenols with appropriate aldehydes or ketones. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 2,5,8-Trimethylchroman-4-one often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .
科学的研究の応用
2,5,8-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: The compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals
作用機序
The mechanism of action of 2,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the methyl groups.
Chroman-2-one: Another derivative with different substitution patterns.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,5,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methyl groups at positions 2, 5, and 8 enhances its stability and modifies its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
61995-61-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-5,9H,6H2,1-3H3 |
InChIキー |
VQEDXTHVHCVIOV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C2=C(C=CC(=C2O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


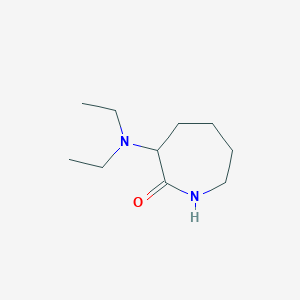


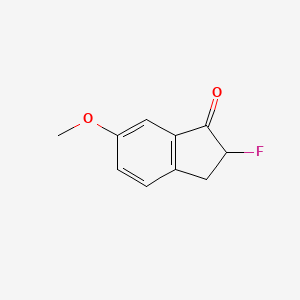
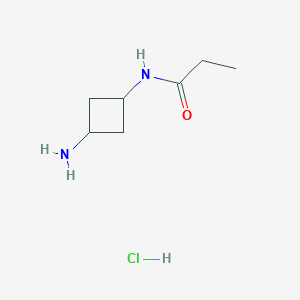

![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)
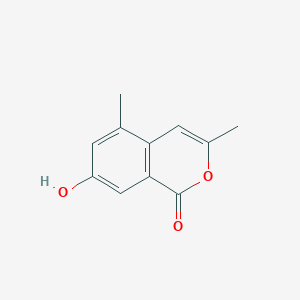

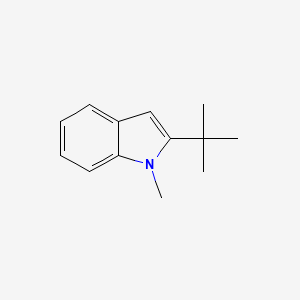
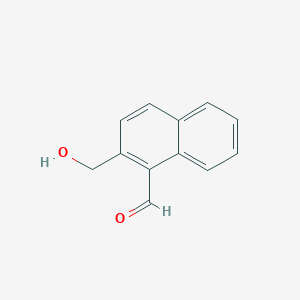
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
